molecular formula C15H19BN2O4 B2560252 7-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 2377606-33-0

7-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No. B2560252
CAS RN: 2377606-33-0
M. Wt: 302.14
InChI Key: BIRGQIRNDBTSKG-UHFFFAOYSA-N
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Description

The compound contains an imidazo[1,2-a]pyridine core, which is a fused two-ring system consisting of an imidazole ring and a pyridine ring. It also has a carboxylic acid functional group attached to the 2-position of the pyridine ring. The 6-position of the pyridine ring is substituted with a tetramethyl-1,3,2-dioxaborolane group, which is a boron-containing group often used in Suzuki-Miyaura cross-coupling reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the imidazo[1,2-a]pyridine core, the carboxylic acid group, and the tetramethyl-1,3,2-dioxaborolane group. The presence of these groups can be confirmed using techniques such as NMR spectroscopy .


Chemical Reactions Analysis

The tetramethyl-1,3,2-dioxaborolane group is often used in Suzuki-Miyaura cross-coupling reactions, which can be used to form carbon-carbon bonds . The carboxylic acid group can undergo a variety of reactions, including esterification and amide bond formation.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make this compound acidic. The compound’s solubility would depend on factors such as its overall polarity and the solvent used .

Scientific Research Applications

Application in Palladium-Catalyzed Suzuki–Miyaura Borylation Reactions

7-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-2-carboxylic acid finds application in palladium-catalyzed Suzuki–Miyaura borylation reactions. These reactions are crucial for synthesizing nitrogen-rich systems that can be used in the development of potential anti-cancer and anti-TB agents. A specific study demonstrated the use of ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-2-carboxylate in the dimerization of 6-bromoimidazo[1,2-a]pyridine-2-carboxylate, leading to derivatives with moderate TB activity against the H37Rv strain and significant anti-cancer activity in NCI-60 screening in nine cancer panels (Sanghavi et al., 2022).

Synthesis and Inotropic Activity

This compound is also involved in the synthesis of new 5-imidazo[1,2-a]pyridinyl-2(1H)-pyridinone derivatives. These derivatives exhibit inotropic activity, which is vital for treating conditions like congestive heart failure. For instance, 1,2-Dihydro-5-imidazo[1,2-a]pyridin-6-yl-6-methyl-2-oxo-3-pyridinecarbonitrile, a related compound, was identified as a potent and selective inhibitor of phosphodiesterase III (Yamanaka et al., 1991).

Application in Drug Development

Compounds related to 7-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-2-carboxylic acid play a significant role in drug development, particularly in the creation of new pharmaceutical agents. For example, a study focused on synthesizing selenylated imidazo[1,2-a]pyridines to explore their potential as breast cancer chemotherapeutic agents. These compounds, including variants like IP-Se-05 and IP-Se-06, showed high cytotoxicity for MCF-7 cells and induced cell death by apoptosis, highlighting their potential in cancer treatment (Almeida et al., 2018).

Catalytic Activity in Oxidation Reactions

The imidazo[1,2-a]pyridine moiety, related to this compound, is also investigated for its catalytic activity. A study synthesized several heterocyclic compounds with this moiety and examined their efficacy as catalysts in the oxidation of catechol to o-quinone. This research highlights the importance of the imidazo[1,2-a]pyridine structure in catalysis, which could have implications for various industrial and pharmaceutical applications (Saddik et al., 2012).

properties

IUPAC Name

7-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BN2O4/c1-9-6-12-17-11(13(19)20)8-18(12)7-10(9)16-21-14(2,3)15(4,5)22-16/h6-8H,1-5H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIRGQIRNDBTSKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN3C=C(N=C3C=C2C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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